

AZ-1355: A Technical Overview of its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, chemically identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel compound with significant potential in the management of dyslipidemia and thrombotic disorders. This document provides a comprehensive technical guide on the discovery, synthesis, and biological activity of **AZ-1355**. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental protocols, and quantitative data. The compound has demonstrated efficacy in lowering serum lipids and inhibiting platelet aggregation in preclinical studies, positioning it as a promising candidate for further investigation.

Discovery and Rationale

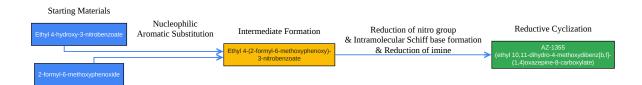
AZ-1355 emerged from a research program focused on the development of novel dibenzoxazepine derivatives with therapeutic potential in cardiovascular diseases. A European patent application filed in 1979 describes a series of dibenz[b,f][1][2]oxazepine derivatives, including the core structure of AZ-1355, with disclosed activities in lowering serum cholesterol and lipids, as well as inhibiting platelet aggregation.[3] A subsequent study published in Atherosclerosis in 1981 by Wada et al. specifically characterized AZ-1355 as a potent lipid-lowering agent with a distinct profile from the then-standard clofibrate. This research highlighted its dual action on lipid metabolism and platelet function as a key advantage.



Chemical Synthesis

The synthesis of **AZ-1355** involves a multi-step process culminating in the formation of the characteristic dibenzoxazepine ring system. Based on the general method described in the patent literature, the synthesis can be conceptualized as follows:

A key step in the synthesis involves the reaction of a substituted phenoxy benzoate with a formyl-containing intermediate, followed by reductive cyclization to form the dibenzoxazepine core.



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Caption: Generalized synthetic workflow for AZ-1355.

Experimental Protocol: Synthesis of **AZ-1355**

The synthesis of **AZ-1355**, as inferred from the general procedures outlined in the patent literature, would proceed as follows:

- Synthesis of Ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate: A solution of ethyl 4-hydroxy-3-nitrobenzoate and an alkali metal salt of 2-formyl-6-methoxyphenol (e.g., sodium 2-formyl-6-methoxyphenoxide) in a suitable solvent such as dimethylformamide (DMF) is heated. The reaction mixture is then cooled and poured into water, and the resulting precipitate is collected and purified.
- Reductive Cyclization to form AZ-1355: The intermediate, ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate, is dissolved in a suitable solvent system like dioxane and



ethanol. The solution is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon. This process simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the dibenzoxazepine ring, yielding **AZ-1355**. The product can be purified by crystallization.

Biological Activity and Mechanism of Action

AZ-1355 exhibits a dual mechanism of action, functioning as both a lipid-lowering agent and an inhibitor of platelet aggregation.

Lipid-Lowering Effects

Preclinical studies have demonstrated the efficacy of **AZ-1355** in various animal models of hyperlipidemia.

Data Summary: Lipid-Lowering Effects of AZ-1355

Animal Model	Key Findings	
Triton-Treated Hyperlipidemic Mice	Lowers serum total cholesterol.	
Dietary Hyperlipidemic Rats	Lowers serum total cholesterol and triglycerides.	
Golden Hamsters	Reduces serum, liver, and cardiac lipids; improves the beta/alpha-lipoprotein ratio; and increases HDL cholesterol.	

Experimental Protocols for In Vivo Lipid-Lowering Studies

- Triton WR-1339 Induced Hyperlipidemia Model:
 - Rodents are fasted overnight.
 - A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg in saline) is administered to induce hyperlipidemia.
 - AZ-1355 or a vehicle control is administered orally at specified doses.



- Blood samples are collected at various time points (e.g., 24 and 48 hours post-Triton injection).
- Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard enzymatic assays.
- Diet-Induced Hyperlipidemia Model:
 - Rats are fed a high-fat, high-cholesterol diet for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia.
 - Animals are then treated with AZ-1355 or a vehicle control orally for a defined duration.
 - Blood samples are collected periodically to monitor lipid profiles.
 - At the end of the study, liver and cardiac tissues may be harvested for lipid analysis.

Inhibition of Platelet Aggregation

AZ-1355 has been shown to inhibit platelet aggregation in vitro. The mechanism is believed to involve the modulation of the prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) ratio. An elevated PGI2/TXA2 ratio favors the inhibition of platelet aggregation and vasodilation.

Data Summary: Inhibition of Platelet Aggregation

The patent literature provides data on the in vitro inhibition of platelet aggregation induced by arachidonic acid.

Compound	Concentration (µg/mL)	Inhibition (%)
AZ-1355	10	85
Aspirin	10	100

Data extracted from patent EP0012385A1.[3]

Experimental Protocol: In Vitro Platelet Aggregation Assay

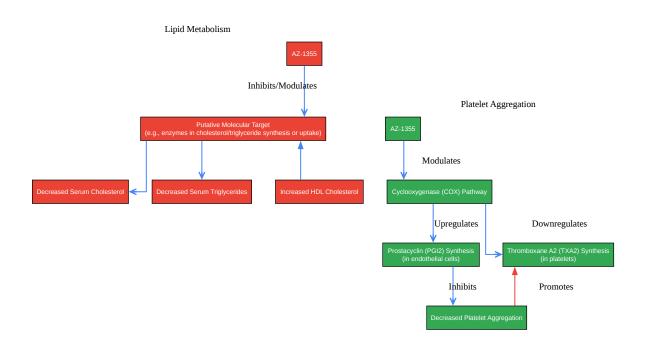


- Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed (e.g., 2000 x g for 15 minutes).
- Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The platelet count in the PRP is adjusted with PPP.
- Inhibition Assay: PRP is pre-incubated with various concentrations of **AZ-1355** or a vehicle control for a short period (e.g., 5 minutes) at 37°C.
- Induction of Aggregation: An aggregating agent, such as anachidonic acid, ADP, or collagen, is added to the PRP to induce platelet aggregation.
- Data Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.

Signaling Pathways

The dual actions of **AZ-1355** suggest its interaction with key signaling pathways involved in lipid metabolism and platelet function.





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